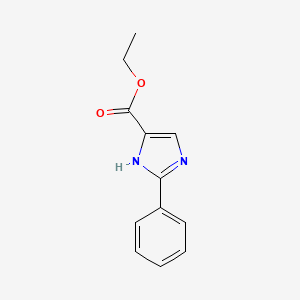

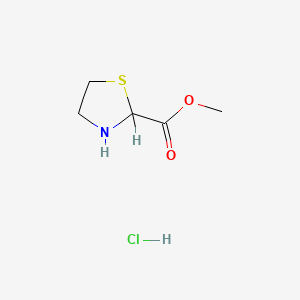

![molecular formula C12H17NO2S B1363566 Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 350996-90-6](/img/structure/B1363566.png)

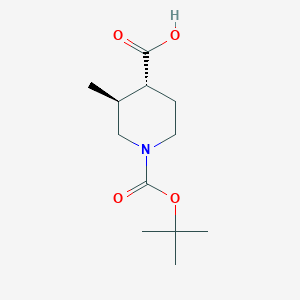

Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

説明

Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate, also known as M2AHCT, is a naturally occurring compound that has been studied extensively for its potential applications in various scientific research areas. It is a versatile compound with a wide range of properties that make it attractive for use in laboratory experiments. It has a low toxicity profile, is relatively inexpensive to produce, and has a low molecular weight. M2AHCT has been used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as a substrate in enzymology. In addition, M2AHCT has been studied for its potential applications in drug discovery and development.

科学的研究の応用

Crystal Structure Analysis

- Crystal Structure Insights : Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been studied for its crystal structure. This research revealed the structural composition, featuring a thiophene ring with a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group and the stabilization of the crystal structure by hydrogen bonds were notable findings (Vasu et al., 2004).

Chemical Synthesis and Reactions

- Production of Thienopyrimidinones : Research has shown that Methyl 3-amino-2-thiophene carboxylate can react with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which further react with amines and hydrazines to yield thienopyrimidinones, providing insights into cyclization mechanisms and the activities of ester and imidate groups (B. Hajjem et al., 2010).

Biomedical Applications

Tumor-Selective Agents : A derivative, Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, is identified as a prototype for tumor-selective agents. It selectively inhibits the proliferation of various tumor cell lines, including human T-lymphoma/leukemia cells, with a significant selectivity index. This indicates its potential as a selective anti-tumor agent (Joice Thomas et al., 2014).

Allosteric Modulators of the A1 Adenosine Receptor : The compound and its derivatives have been evaluated as allosteric enhancers for the A1 adenosine receptor, with certain derivatives exhibiting enhanced potency and efficacy compared to standard compounds. This suggests potential applications in modulating receptor responses (G. Nikolakopoulos et al., 2006).

Antimycobacterial Properties : Certain derivatives of Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate have shown significant activity against Mycobacterium tuberculosis, with some compounds being more potent than existing antimycobacterial drugs like Ethambutol and Ciprofloxacin. This highlights their potential as novel antimycobacterial agents (Radhika Nallangi et al., 2014).

Diverse Chemical Applications

- Synthesis of Azo Dyes : Derivatives of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a related compound, have been synthesized and utilized to create azo dyes. These dyes exhibit good coloration and fastness properties on polyester, demonstrating the utility of such compounds in the dye and pigment industry (R. W. Sabnis & D. W. Rangnekar, 1989).

Synthesis of Novel Compounds

- Creating New Heterocyclic Systems : The reactions involving methyl 2-(bromomethyl)thiophene-3-carboxylates have led to the creation of new heterocyclic systems like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. This demonstrates the potential of such compounds in developing novel chemical structures with diverse applications (M. S. Yagodkina-Yakovenko et al., 2018).

特性

IUPAC Name |

methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQMOTGFHOYIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373373 | |

| Record name | methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |

CAS RN |

350996-90-6 | |

| Record name | methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

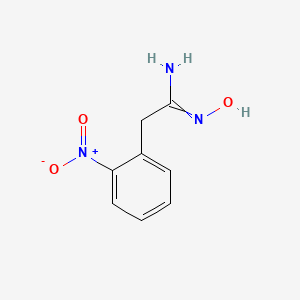

![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)

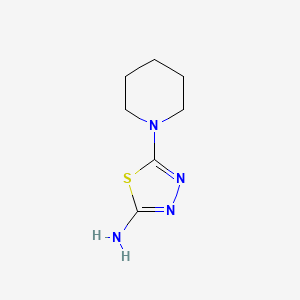

![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)

![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)

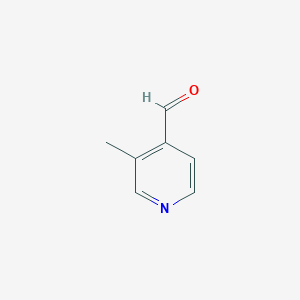

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)